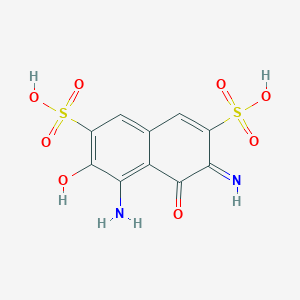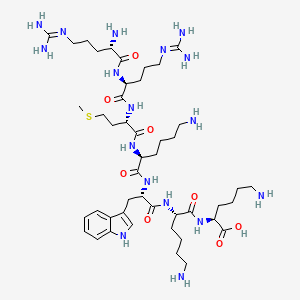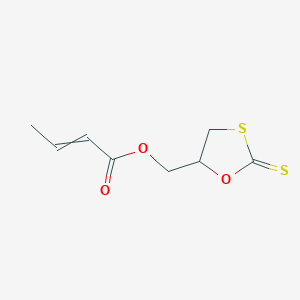
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfanylidene group attached to an oxathiolane ring, which is further connected to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of a thiol with an oxathiolane derivative under specific conditions. The reaction typically requires a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylacetamide (DMAc) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfanylidene group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiols .
Scientific Research Applications
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying sulfur-containing biomolecules.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate involves its interaction with molecular targets through its sulfanylidene and oxathiolane groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound may act as an inhibitor or activator of enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2-Sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate: shares similarities with other organosulfur compounds such as sulfonimidates and dithiocarbamates.
Sulfonimidates: These compounds also contain sulfur and are used in various chemical and biological applications.
Dithiocarbamates: Known for their use in agriculture and medicine, these compounds have similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
500552-95-4 |
|---|---|
Molecular Formula |
C8H10O3S2 |
Molecular Weight |
218.3 g/mol |
IUPAC Name |
(2-sulfanylidene-1,3-oxathiolan-5-yl)methyl but-2-enoate |
InChI |
InChI=1S/C8H10O3S2/c1-2-3-7(9)10-4-6-5-13-8(12)11-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
BPSGSUHOEBUJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OCC1CSC(=S)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


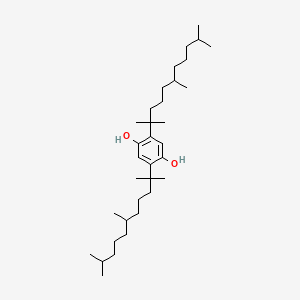

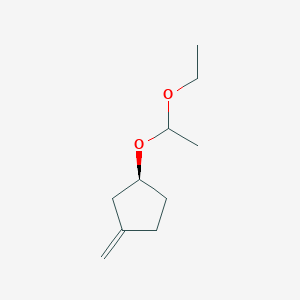
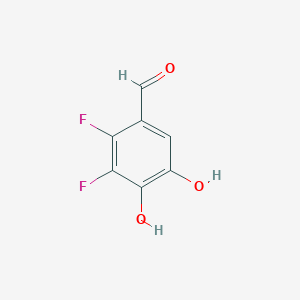
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
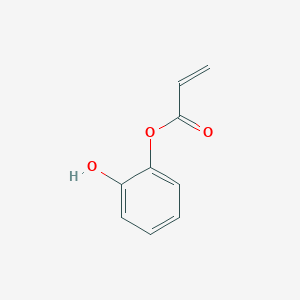
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
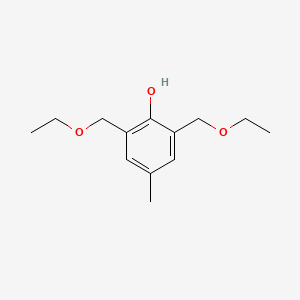
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
